molecular formula C17H22N2O2 B2401568 (Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide CAS No. 1181479-36-6

(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide

Cat. No.: B2401568
CAS No.: 1181479-36-6
M. Wt: 286.375
InChI Key: YTZLCCBQBLXFBH-UHFFFAOYSA-N
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Description

(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a butyl chain, and a propan-2-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propan-2-yloxybenzaldehyde with butylamine and malononitrile in the presence of a base to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the propan-2-yloxyphenyl moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-propan-2-ylprop-2-enamide
  • (Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Uniqueness

(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups and structural features. The presence of the butyl chain, cyano group, and propan-2-yloxyphenyl moiety distinguishes it from similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-N-butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-5-10-19-17(20)15(12-18)11-14-6-8-16(9-7-14)21-13(2)3/h6-9,11,13H,4-5,10H2,1-3H3,(H,19,20)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZLCCBQBLXFBH-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)OC(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC=C(C=C1)OC(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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